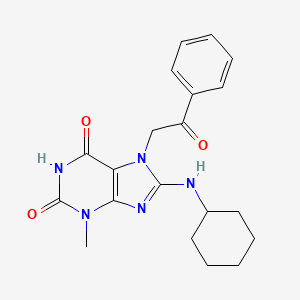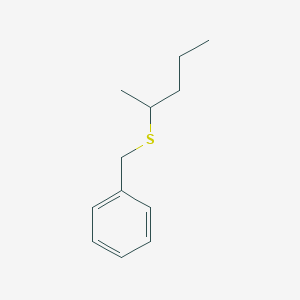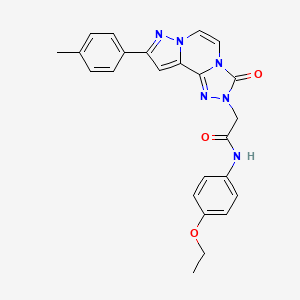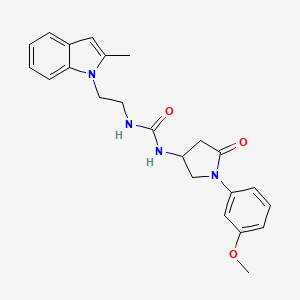![molecular formula C18H18FNO6 B2821991 [2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-78-8](/img/structure/B2821991.png)
[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Aplicaciones Científicas De Investigación
Environmental Impact and Treatment
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, including compounds structurally related to the one , are widely used as preservatives in various products, leading to their ubiquitous presence in aquatic environments. Studies have shown that despite wastewater treatments that relatively well eliminate parabens, they persist at low concentrations in effluents and surface waters, mainly due to continuous introduction from consumer products. These compounds, being phenolic, can readily react with free chlorine, forming chlorinated by-products that are more stable and necessitate further research on their toxicity (Haman et al., 2015).
Pharmacological Insights
Antioxidant Activity and Mechanisms
The study of antioxidants, including derivatives of hydroxybenzoic acid, underscores the importance of these compounds in mitigating oxidative stress. Various tests like ORAC, HORAC, and DPPH have been developed to determine the antioxidant capacity of such compounds, indicating their potential therapeutic applications (Munteanu & Apetrei, 2021).
Gallic Acid's Pharmacological Activities
Gallic acid, closely related to the structure and function of the compound , demonstrates significant anti-inflammatory properties. Its pharmacokinetics, toxicity, and mechanisms of action, mainly involving the MAPK and NF-κB signaling pathways, highlight the therapeutic potential of phenolic compounds in treating inflammatory diseases (Bai et al., 2020).
Chemical Synthesis and Applications
Synthetic Procedures for Biologically Interesting Compounds
Research into benzazoles and derivatives, including those with guanidine moieties, showcases the diversity of biological activities these molecules exhibit. Synthetic chemists are developing new procedures to access these compounds, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Practical Synthesis of Related Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, demonstrates the practical approaches to producing structurally related compounds. This highlights the importance of efficient synthesis methods for the development of pharmaceuticals and other chemical products (Qiu et al., 2009).
Propiedades
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCXPNOUHTNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)

![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2821916.png)
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)
![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)
![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2821927.png)

![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)